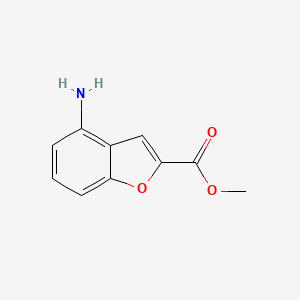

Methyl 4-aminobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 4-amino-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3 |

InChI Key |

OTAJBTCVGKXMCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2O1)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Aminobenzofuran 2 Carboxylate and Analogues

Classical and Established Synthetic Routes

Established synthetic pathways to aminobenzofurans often rely on a foundational strategy: building a substituted benzofuran (B130515) ring first, and then introducing or modifying the amino group. This is commonly achieved through O-alkylation of a phenol (B47542) derivative, cyclization to form the furan (B31954) ring, and subsequent reduction of a nitro group precursor.

A prevalent and reliable method for synthesizing aminobenzofuran-2-carboxylates involves the initial synthesis of a nitro-substituted analogue. This nitro-benzofuran intermediate is then converted to the desired amino-benzofuran through a standard reduction reaction. This two-stage approach allows for the use of readily available starting materials.

The construction of the benzofuran skeleton can be initiated from substituted phenols, such as nitrosalicylaldehydes. ajphs.com The synthesis of ethyl 5-nitrobenzofuran-2-carboxylate, a precursor to an amino analogue, begins with 5-nitrosalicylaldehyde. ajphs.comnih.gov This starting material is reacted with a haloacetate, such as diethyl bromomalonate or ethyl bromoacetate, in the presence of a base like potassium carbonate. ajphs.comrsc.org The reaction proceeds via O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation and subsequent cyclization to form the furan ring fused to the benzene (B151609) ring. ajphs.com This process yields the corresponding ethyl 5-nitrobenzofuran-2-carboxylate in good purity. nih.gov

Table 1: Synthesis of Nitrobenzofuran Intermediate

| Starting Material | Reagent | Base | Solvent | Product |

| 5-Nitrosalicylaldehyde | Diethyl bromomalonate | Potassium Carbonate | Acetone | Ethyl 5-nitrobenzofuran-2-carboxylate |

| 2-Hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate | Sodium Carbonate | N-methyl pyrrolidine | Ethyl 5-nitrobenzofuran-2-carboxylate |

Once the nitrobenzofuran-2-carboxylate is synthesized, the final step in this classical route is the reduction of the nitro group to an amino group. nih.gov This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency. A common method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). This clean and effective method yields the desired aminobenzofuran-2-carboxylate. For example, ethyl 5-nitrobenzofuran-2-carboxylate is readily reduced to ethyl 5-aminobenzofuran-2-carboxylate. nih.gov Similarly, ethyl 5-amino-7-methoxybenzofuran-2-carboxylate can be obtained in 91% yield from its nitro precursor through reduction. researchgate.net

Table 2: Reduction of Nitrobenzofuran Precursors

| Substrate | Reaction Type | Product |

| Ethyl 5-nitrobenzofuran-2-carboxylate | Catalytic Hydrogenation | Ethyl 5-aminobenzofuran-2-carboxylate |

| Ethyl 7-Methoxy-5-nitrobenzofuran-2-carboxylate | Reduction | Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate |

Modern synthetic chemistry often favors tandem or cascade reactions that form multiple chemical bonds in a single operation, increasing efficiency. Such strategies are employed for the synthesis of the benzofuran ring system, including its amino-substituted derivatives.

Tandem cyclization reactions provide an efficient pathway to complex molecules like aminobenzofurans from simpler starting materials in one pot. An efficient cascade cyclization strategy has been developed to synthesize 3-aminobenzofuran derivatives. mdpi.comnih.govresearchgate.net This method utilizes ortho-hydroxy α-aminosulfones as substrates, which react with reagents like 2-bromo-1,3-indandione in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This protocol demonstrates high efficiency and scalability for producing aminobenzofuran analogues. nih.govbit.edu.cn

Another innovative approach involves a formal [4+1] cycloaddition reaction to construct 2-aminobenzofurans. nih.gov This method uses ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzhydryl alcohols, which then react with isocyanides. nih.gov This reaction proceeds under mild conditions and provides a straightforward route to the 2-aminobenzofuran scaffold with yields up to 93%. nih.gov

Table 3: Tandem Cyclization Approaches to Aminobenzofuran Analogues

| Strategy | Key Reactants | Key Intermediates | Product Class |

| DMAP-Mediated Cascade | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | N/A (Tandem) | 3-Aminobenzofuran derivatives |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohols, Isocyanides | ortho-Quinone Methides (o-QMs) | 2-Aminobenzofuran derivatives |

The formation of the benzofuran ring can also be accomplished through the cyclization of precursors containing strategically placed halogen atoms. These halogens act as leaving groups or participate in transition-metal-catalyzed cross-coupling reactions to facilitate ring closure. For instance, the modified Rap–Stoermer reaction can involve the reaction of a phenol with a 2-bromoacetophenone (B140003) derivative to form the benzofuran scaffold. rsc.org

In other strategies, halogenated reagents are used to build parts of the final structure. For example, in the tandem cyclization mentioned previously, halogenated compounds like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid are crucial reactants that enable the cyclization and formation of the benzofuran ring as part of a larger spirocyclic system. mdpi.com A different strategy involves an isomerization-ring-closing metathesis (RCM) sequence starting from 1-allyl-2-allyloxybenzenes, which can be synthesized from halogenated precursors, to form various substituted benzofurans. organic-chemistry.org

Cyclization Reactions for Benzofuran Ring Formation

Modern and Catalytic Synthetic Advancements

Recent progress in synthetic organic chemistry has provided a diverse toolkit for the construction of the benzofuran scaffold. These modern methods often offer improvements in terms of efficiency, substrate scope, and environmental compatibility over classical approaches. Catalytic systems, in particular, have become central to the synthesis of complex benzofuran derivatives.

Transition metals such as palladium, copper, nickel, and rhodium are extensively used to catalyze the formation of C-C and C-O bonds crucial for benzofuran synthesis. These metals facilitate a variety of transformations, including cross-coupling, C-H activation, and cyclization reactions, providing powerful routes to functionalized benzofurans.

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2- and 3-arylbenzofurans. nih.govmdpi.com This methodology allows for the direct coupling of a C-H bond in the benzofuran core with an aryl halide or its equivalent, avoiding the need for pre-functionalized starting materials.

A highly modular synthetic route to benzofuran-2-carboxamide (B1298429) derivatives utilizes an 8-aminoquinoline (B160924) (AQ) directing group. mdpi.com In this approach, Pd-catalyzed C-H arylation is employed to install a variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com This strategy has proven effective for generating diverse libraries of benzofuran derivatives for screening purposes. mdpi.com

Key features of this methodology include high efficiency and the ability to use a broad range of aryl iodides as coupling partners. mdpi.com The presence of additives like AgOAc is often crucial for achieving high yields. mdpi.com

Table 1: Palladium-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides

| Catalyst | Additives | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| Pd(OAc)₂ | NaOAc, AgOAc | CPME | 110 | Varies | High | mdpi.com |

CPME: Cyclopentyl methyl ether

Copper catalysis is a cost-effective and versatile strategy for synthesizing benzofurans. Copper-mediated reactions often proceed through mechanisms such as oxidative annulation or intramolecular dehydrogenative coupling. rsc.orgrsc.org One prominent method involves the oxidative annulation of phenols and unactivated internal alkynes. rsc.org This approach represents a novel strategy for benzofuran synthesis, proceeding through a proposed mechanism of reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Another significant copper-catalyzed route is the intramolecular dehydrogenative C-H/O-H coupling. This method is particularly effective for constructing fused-ring systems, such as benzothieno[3,2-b]benzofurans. rsc.org The reaction is believed to proceed via a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. rsc.orgnih.gov This is supported by experiments showing that radical inhibitors can completely suppress the reaction. rsc.org

Copper catalysts, often in the form of simple salts like copper chloride or copper acetate, are also employed in tandem reactions, such as the Sonogashira coupling of terminal alkynes and iodophenols followed by intramolecular cyclization. nih.gov

Table 2: Examples of Copper-Mediated Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Ref |

| Oxidative Annulation | Phenols, Internal Alkynes | Copper catalyst | Forms benzofurans from unactivated alkynes. | rsc.org |

| Dehydrogenative Coupling | 2-(Benzo[b]thiophen-2-yl)phenols | Copper catalyst, Cs₂CO₃ | Constructs fused thienofuran systems in high yields (64-91%). | rsc.orgnih.gov |

| Tandem Coupling-Cyclization | Iodophenols, Terminal Alkynes | CuCl, DBU | Efficient synthesis of trifluoroethyl-substituted benzofurans. | nih.gov |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Nickel and rhodium catalysts offer unique reactivity for the synthesis of benzofuran derivatives. Nickel, being more affordable than palladium, is an attractive alternative for cross-coupling and cyclization reactions. thieme.de Nickel catalysts have been utilized to provide the activation energy for intramolecular nucleophilic addition reactions, leading to the formation of benzofurans in good yields. nih.govacs.org For instance, Ni(OTf)₂ has been reported as an effective catalyst for this transformation. nih.gov

Rhodium catalysts are particularly effective in C-H activation and annulation reactions. nih.gov One novel rhodium-catalyzed synthesis involves a C-H directing group migration between 1,3-diynes and N-phenoxyacetamides to generate the benzofuran ring. nih.govacs.org This process includes steps of C-H activation, migratory insertion, protonation, and intramolecular substitution. nih.gov Rhodium complexes have also been used for the transfer of vinylene between a vinyl carbonate and a salicylic (B10762653) acid derivative to access C4-substituted benzofurans. nih.gov

Table 3: Nickel and Rhodium-Catalyzed Benzofuran Syntheses

| Metal | Reaction Type | Catalyst Example | Mechanistic Steps | Substrates | Ref |

| Nickel | Intramolecular Nucleophilic Addition | Ni(OTf)₂ | Nucleophilic addition, cyclization | Varies | nih.govthieme.deacs.org |

| Rhodium | C-H Directing Group Migration/Annulation | Rhodium complex | C-H activation, migratory insertion, cyclization | 1,3-diynes, N-phenoxyacetamides | nih.govacs.org |

| Rhodium | Vinylene Transfer | Cyclopentadienyl-based Rhodium complex | C-H activation, cyclization | Vinyl carbonates, salicylic acid derivatives | nih.gov |

To address the cost and toxicity concerns associated with transition metals, organocatalytic and metal-free synthetic routes to benzofurans have been developed. These methods align with the principles of green chemistry by avoiding heavy metal catalysts.

Base-mediated synthesis is one such approach, where a strong base like potassium tert-butoxide catalyzes the intramolecular cyclization of precursors such as substituted o-bromobenzylvinyl ketones. nih.gov Another strategy involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds without any catalyst to form the benzofuran ring through nucleophilic addition and subsequent cyclization. nih.gov Brønsted acids have also been shown to promote the condensation reaction between phenols and nitrovinyl-substituted indoles to yield benzofuran derivatives. nih.gov A metal-free, one-pot synthesis can be achieved through the O-arylation of ethyl acetohydroxamate with diaryliodonium salts, followed by an acid-catalyzed reaction with ketones that proceeds via oxime formation, a nih.govnih.gov-rearrangement, and cyclization. diva-portal.org

Table 4: Selected Metal-Free and Organocatalytic Benzofuran Syntheses

| Catalyst/Promoter | Reaction Type | Starting Materials | Key Features | Ref |

| None (Catalyst-Free) | Cyclization | Hydroxyl-substituted aryl alkynes, Sulfur ylides | Avoids metal catalysts, proceeds via nucleophilic addition. | nih.gov |

| Potassium tert-butoxide | Intramolecular Cyclization | o-Bromobenzylvinyl ketones | Base-mediated, transition-metal-free. | nih.gov |

| Brønsted Acid (e.g., MsOH) | Condensation Reaction | Phenols, Nitrovinyl-substituted indoles | Acid-catalyzed C-C and C-O bond formation. | nih.gov |

| None / Acid | One-pot Arylation/Cyclization | Diaryliodonium salts, Ethyl acetohydroxamate, Ketones | Operationally simple, metal-free, one-pot procedure. | diva-portal.org |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates and often improving product yields in the synthesis of heterocyclic compounds, including benzofurans. nih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govsemanticscholar.org

This technology has been successfully applied to the synthesis of various benzofuran derivatives, including benzofuran-2-carboxamides and benzofuran-3(2H)-ones. researchgate.netsemanticscholar.org For example, the synthesis of S-alkylated products of benzofuran–oxadiazole was achieved in 60 seconds with yields of 69–94% using microwave assistance, a significant improvement over the 24 hours required by conventional methods which gave lower yields. nih.gov Similarly, the synthesis of benzofuran-2-carboxylic acid derivatives via a Perkin rearrangement of 3-halocoumarins is significantly faster with higher yields under microwave conditions. researchgate.net The optimization of microwave-assisted protocols involves screening variables such as temperature, reaction time, catalyst, and solvent to achieve the best results. semanticscholar.orgresearchgate.net

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Derivative | Method | Time | Yield (%) | Ref |

| Benzofuran–oxadiazole | Conventional | 24 h | 36–80% | nih.gov |

| Benzofuran–oxadiazole | Microwave | 60 s | 69–94% | nih.gov |

| Benzofuran–triazole | Conventional | 24 h | Varies | nih.gov |

| Benzofuran–triazole | Microwave | 70 s | 68–96% | nih.gov |

| Benzofuran-3(2H)-one | Conventional | Prolonged heating | 40-60% | semanticscholar.org |

| Benzofuran-3(2H)-one | Microwave | 30 min | 43-58% | semanticscholar.orgresearchgate.net |

[4+1] Cycloaddition Reactions for 2-Aminobenzofurans

A novel and efficient approach for the construction of the 2-aminobenzofuran scaffold involves a formal [4+1] cycloaddition reaction. This methodology utilizes the in situ generation of ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohols, which then react with isocyanides. nih.govrsc.org This reaction is effectively mediated by a Lewis acid, with Scandium triflate (Sc(OTf)₃) being a notable catalyst. nih.govrsc.org

The reaction mechanism is proposed to begin with the Sc(OTf)₃-promoted dehydration of the o-hydroxybenzhydryl alcohol to form a highly reactive o-QM intermediate. The isocyanide then undergoes a nucleophilic addition to the o-QM. This is followed by an intramolecular cyclization and subsequent isomerization to yield the final 2-aminobenzofuran product. nih.govrochester.edu This method is advantageous due to its mild reaction conditions and the ability to generate a diverse range of 2-aminobenzofuran derivatives with good to excellent yields, sometimes up to 93%. nih.govrsc.org

The scope of this reaction is broad, accommodating various substituents on both the o-hydroxybenzhydryl alcohol and the isocyanide. For instance, both electron-donating and electron-withdrawing groups on the phenol component are well-tolerated. nih.gov Similarly, a range of phenylisocyanides, particularly those with electron-withdrawing groups, and even alkyl isocyanides can be successfully employed, leading to a wide array of substituted 2-aminobenzofurans. nih.gov

Optimization of Reaction Conditions and Yield Enhancement for Methyl 4-aminobenzofuran-2-carboxylate Synthesis

While a direct and optimized synthesis specifically for this compound via [4+1] cycloaddition is not extensively detailed in the reviewed literature, the general principles for optimizing the synthesis of 2-aminobenzofurans can be applied. The optimization of this reaction involves a careful selection of the catalyst, solvent, temperature, and other additives.

For the Sc(OTf)₃-catalyzed [4+1] cycloaddition of o-hydroxybenzhydryl alcohols and isocyanides, several parameters have been systematically investigated to maximize the yield of the 2-aminobenzofuran product.

Catalyst Loading: The amount of Sc(OTf)₃ has a significant impact on the reaction yield. Increasing the catalyst loading from 0.5 equivalents to 1.0 equivalent has been shown to improve the yield. However, a further increase to 1.2 equivalents can lead to a slight reduction in yield. rochester.edu

Temperature: Reaction temperature is another critical factor. A decrease in temperature from room temperature to 0 °C has been demonstrated to enhance the yield of the cycloaddition product. Conversely, further lowering the temperature to -10 °C resulted in a decreased yield. rochester.edu

Solvent and Additives: The choice of solvent can influence the reaction's efficiency. Toluene has been identified as a suitable solvent for this transformation. nih.gov Additionally, the use of 4 Å molecular sieves as an additive has been found to further improve the reaction yield. rochester.edu

The following table summarizes the optimization of reaction conditions for a model [4+1] cycloaddition reaction to produce a 2-aminobenzofuran derivative.

| Entry | Catalyst (equiv.) | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Sc(OTf)₃ (0.5) | Room Temp | None | - |

| 2 | Sc(OTf)₃ (1.0) | Room Temp | None | 75 |

| 3 | Sc(OTf)₃ (1.2) | Room Temp | None | - |

| 4 | Sc(OTf)₃ (1.0) | 0 | None | 81 |

| 5 | Sc(OTf)₃ (1.0) | -10 | None | 69 |

| 6 | Sc(OTf)₃ (1.0) | 0 | 4 Å MS | 87 |

Stereoselective and Regioselective Synthesis of Aminobenzofuran-2-carboxylate Scaffolds

The development of stereoselective and regioselective methods for the synthesis of aminobenzofuran-2-carboxylate scaffolds is a significant challenge in organic synthesis. While the construction of the aromatic benzofuran ring system itself does not typically involve the creation of stereocenters, the introduction of substituents can lead to issues of regioselectivity. Furthermore, the synthesis of related chiral 2,3-dihydrobenzofurans, which can be precursors to or analogs of the aromatic systems, places a high demand on stereocontrol.

Regioselectivity: In the synthesis of substituted benzofurans, achieving high regioselectivity is crucial, especially when multiple positions on the benzene or furan ring are available for substitution. For instance, in reactions involving the cyclization of substituted phenols, the regiochemical outcome can be influenced by both steric and electronic factors. When both ortho positions of a phenol are unsubstituted, cyclization often favors the sterically less-hindered product. In cases where electronic effects dominate, the regioselectivity can be harder to predict, sometimes leading to mixtures of regioisomers.

Some modern synthetic strategies aim to overcome these challenges. For example, methods involving Diels-Alder reactions of 3-hydroxy-2-pyrones with nitroalkenes have been developed for the regioselective preparation of benzofuranones, which can then be converted to substituted benzofurans. This approach allows for programmable substitution at any position with high levels of regioselectivity.

Stereoselectivity: The asymmetric synthesis of the aminobenzofuran-2-carboxylate scaffold is a developing area. Much of the research in stereoselective synthesis has focused on the 2,3-dihydrobenzofuran (B1216630) core, which contains stereocenters at the C2 and C3 positions. Highly enantio- and diastereoselective methods for the synthesis of these dihydro derivatives have been developed, such as [4+1] annulations between in situ generated ammonium (B1175870) ylides and o-quinone methides, and domino annulations of chiral salicyl N-phosphonyl imines with bromo malonates. These approaches provide access to chiral building blocks that could potentially be aromatized to furnish enantioenriched benzofuran derivatives.

Biocatalytic strategies are also emerging for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans. Engineered myoglobins have been used for the cyclopropanation of benzofurans, yielding products with high enantiopurity. While these methods primarily focus on the dihydrobenzofuran scaffold, they highlight the potential for developing catalytic systems that could control stereochemistry in related aromatic systems or their precursors.

Chemical Reactivity and Functional Group Transformations of Methyl 4 Aminobenzofuran 2 Carboxylate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in Methyl 4-aminobenzofuran-2-carboxylate is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, Schiff base formation, diazotization, and amide synthesis. These reactions are fundamental in the synthesis of more complex derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic substitution. Due to the possibility of overalkylation, controlling the reaction conditions to favor mono-alkylation can be challenging.

N-Acylation is the process of introducing an acyl group to the amino functionality, forming an amide bond. This is a common strategy for the protection of the amino group or for the synthesis of biologically active amides. derpharmachemica.com Acylating agents such as acid chlorides or anhydrides are frequently employed. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. derpharmachemica.com

Illustrative N-Acylation Reaction Conditions:

| Acylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to room temp. | Methyl 4-(acetylamino)benzofuran-2-carboxylate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | 0 °C to room temp. | Methyl 4-(benzoylamino)benzofuran-2-carboxylate |

Schiff Base Formation and Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comnih.gov This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com The formation of the C=N double bond is a reversible process. wjpsonline.com Schiff bases are versatile intermediates in organic synthesis.

General Scheme for Schiff Base Formation: this compound + R-CHO/R₂C=O ⇌ Methyl 4-((R-ylidene)amino)benzofuran-2-carboxylate + H₂O

Diazotization and Coupling Reactions

Aromatic primary amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a highly versatile intermediate.

The diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and other functionalities. masterorganicchemistry.comnih.gov Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds to form azo compounds, which are known for their vibrant colors.

Amide and Carboxamide Derivative Synthesis from the Amino Group

The amino group of this compound can react with carboxylic acids and their derivatives to form amides. One common method involves the activation of a carboxylic acid, for instance, by converting it to an acid chloride, which then readily reacts with the amine. researchgate.net Alternatively, coupling reagents can be used to facilitate the direct condensation of a carboxylic acid with the amine. nih.gov

Common Coupling Reagents for Amide Synthesis:

| Coupling Reagent | Additive | Solvent |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM) or Dimethylformamide (DMF) |

Transformations of the Carboxylic Ester Moiety

The methyl ester group at the 2-position of the benzofuran (B130515) ring is another site for chemical modification, primarily through hydrolysis.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-aminobenzofuran-2-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): This is a common method involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium.

The resulting 4-aminobenzofuran-2-carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides, by reacting the newly formed carboxylic acid group with amines. nih.gov

Transesterification Reactions

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. For this compound, this reaction allows for the conversion of the methyl ester into other alkyl esters, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps. The reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the new ester is formed.

Under basic conditions, the nucleophile is an alkoxide, generated by deprotonating the alcohol with a base. The alkoxide attacks the carbonyl carbon, also forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion then yields the transesterified product. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess as the solvent.

Below is a table summarizing the conditions for a typical transesterification reaction of this compound with ethanol (B145695) to yield Ethyl 4-aminobenzofuran-2-carboxylate.

| Catalyst Type | Reagents & Conditions | Product |

| Acid-Catalyzed | Ethanol (excess, solvent), H₂SO₄ (catalytic), Heat | Ethyl 4-aminobenzofuran-2-carboxylate |

| Base-Catalyzed | Ethanol (excess, solvent), Sodium Ethoxide (catalytic), Heat | Ethyl 4-aminobenzofuran-2-carboxylate |

Conversion to Hydrazides and Subsequent Cyclocondensation Reactions

The ester functional group of this compound serves as a versatile handle for the synthesis of various heterocyclic systems. A key transformation is its conversion to the corresponding carbohydrazide (B1668358), which is a valuable intermediate for building nitrogen-containing heterocycles.

The reaction of this compound with hydrazine (B178648) hydrate, typically in a solvent like ethanol under reflux, yields 4-aminobenzofuran-2-carbohydrazide. vjol.info.vn This reaction proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the electrophilic ester carbonyl, leading to the displacement of methanol.

This carbohydrazide is a potent binucleophile and can undergo a variety of cyclocondensation reactions to form five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles. vjol.info.vn

Synthesis of 1,2,4-Triazoles: Treatment of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by the addition of hydrazine hydrate, leads to the formation of 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol. vjol.info.vn

Synthesis of Hydrazones: Condensation of the carbohydrazide with various aldehydes or ketones yields the corresponding hydrazones. researchgate.net These Schiff bases are often stable final products or can be intermediates for further cyclization.

Synthesis of 1,3,4-Oxadiazoles: While direct cyclization with aldehydes can sometimes lead to oxadiazoles, an alternative route involves reacting the carbohydrazide with an acyl chloride to form an N,N'-diacylhydrazine intermediate, which can then be cyclized to a 1,3,4-oxadiazole (B1194373) using a dehydrating agent like phosphorus oxychloride. Intriguingly, one study found that the reaction of benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde (B137897) did not yield the expected oxadiazole but instead formed N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide. vjol.info.vn

The table below outlines some of these transformations.

| Starting Material | Reagents | Reaction Type | Product |

| 4-aminobenzofuran-2-carbohydrazide | 1. CS₂, KOH2. Hydrazine hydrate | Cyclocondensation | 4-amino-5-(4-aminobenzofuran-2-yl)-1,2,4-triazole-3-thiol |

| 4-aminobenzofuran-2-carbohydrazide | Aromatic Aldehyde (e.g., Benzaldehyde) | Condensation | N'-(arylmethylene)-4-aminobenzofuran-2-carbohydrazide (Hydrazone) |

Reduction of the Ester Group

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (4-aminobenzofuran-2-yl)methanol. This transformation is typically accomplished using a powerful reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.orgechemi.com

The mechanism involves two additions of a hydride ion (H⁻) from LiAlH₄. quora.com

The first hydride attacks the ester carbonyl, forming a tetrahedral intermediate.

This intermediate collapses, expelling a methoxide ion (⁻OCH₃) to form an aldehyde intermediate.

The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion.

This results in a new tetrahedral intermediate (an alkoxide), which is then protonated during the workup step to give the final primary alcohol product.

| Reducing Agent | Solvent | Workup | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 1. H₂O2. Aqueous acid (e.g., HCl) | (4-aminobenzofuran-2-yl)methanol |

Electrophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction on this compound is governed by the combined directing effects of the substituents on the bicyclic core. The furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. stackexchange.com However, the C2 and C3 positions of the furan moiety are key sites of reactivity. stackexchange.comresearchgate.net

In the case of this compound:

The ester group at C2 is an electron-withdrawing group and deactivates the furan ring.

The amino group at C4 is a powerful electron-donating, activating group. libretexts.org It strongly directs incoming electrophiles to the ortho and para positions relative to itself. The positions ortho to the amino group are C3 and C5, and the position para is C7.

Considering these effects, electrophilic attack is most likely to occur on the benzene portion of the molecule, which is strongly activated by the C4-amino group. The C2 position is already substituted, and the C3 position is sterically hindered and electronically influenced by the adjacent C2-ester and C4-amino groups. Therefore, electrophiles are predicted to substitute at the C5 and C7 positions . libretexts.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

| Reaction | Reagents | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | Methyl 4-amino-5-bromobenzofuran-2-carboxylate and/or Methyl 4-amino-7-bromobenzofuran-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-amino-5-nitrobenzofuran-2-carboxylate and/or Methyl 4-amino-7-nitrobenzofuran-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 4-amino-5-acylbenzofuran-2-carboxylate and/or Methyl 4-amino-7-acylbenzofuran-2-carboxylate |

Nucleophilic Aromatic Substitution on Activated Benzofuran Rings

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult and requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

This compound is not a suitable substrate for SₙAr reactions under standard conditions. The presence of the electron-donating amino group at C4 deactivates the ring towards nucleophilic attack.

For an SₙAr reaction to occur on a benzofuran scaffold, the ring must be substituted with powerful electron-withdrawing groups, such as nitro (-NO₂) or multiple fluoro (-F) groups. nih.govresearchgate.net For instance, polyfluorinated benzofurans can undergo SₙAr where a fluoride (B91410) ion acts as the leaving group. researchgate.netnih.gov In such activated systems, nucleophiles like amines, alkoxides, or thiolates can displace a leaving group (e.g., a halide) at an electron-deficient position.

| Substrate Type | Reaction Feasibility | Reason |

| This compound | Unlikely | The ring is electron-rich due to the C4-amino group, making it deactivated for nucleophilic attack. |

| Polyfluoro- or Polynitro-benzofuran derivatives | Favorable | The presence of strong electron-withdrawing groups makes the ring electron-deficient and susceptible to nucleophilic attack. nih.gov |

Radical Reactions and Oxidative Transformations of the Benzofuran Core

The benzofuran core can participate in radical reactions and undergo oxidative transformations, often leading to cleavage or rearrangement of the heterocyclic ring.

Radical Reactions: Radical reactions on benzofurans can be initiated under specific conditions. For example, radical halogenation can occur. While electrophilic bromination typically targets the electron-rich positions of the ring, radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator can lead to substitution at different positions, although these reactions are less common for the core itself compared to allylic or benzylic positions on side chains. researchgate.net Some research has shown that heteroatom anions can act as super-electron-donors to initiate radical coupling reactions at the C3 position of benzofuran derivatives. nih.gov

Oxidative Transformations: The furan ring of the benzofuran system is susceptible to oxidation, which can lead to ring-opening. mdpi.comnih.gov The 2,3-double bond is a common site for oxidative attack.

Biomimetic Oxidation: Using systems that mimic cytochrome P450 enzymes, such as manganese porphyrins with hydrogen peroxide (H₂O₂), the benzofuran core can be oxidized. mdpi.comresearchgate.net The primary step is often the epoxidation of the 2,3-double bond. This reactive epoxide intermediate can then undergo various subsequent reactions, including rearrangement to benzofuranones or cleavage of the furan ring to yield salicylaldehyde (B1680747) derivatives. mdpi.comresearchgate.net

Oxidation with Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also epoxidize the furan ring, leading to similar ring-opened or rearranged products. nih.gov

Oxidative Cleavage: Stronger oxidizing agents can lead to the complete cleavage of the furan ring. Some studies on related indole (B1671886) systems (Witkop oxidation) show that reagents like H₂O₂ can achieve oxidative cleavage of the heterocyclic C2-C3 bond. researchgate.net

The specific outcome of these reactions on this compound would be influenced by the substituents, but the general pathways involve initial attack on the electron-rich furan double bond.

| Reaction Type | Reagents/Conditions | Potential Products/Intermediates |

| Radical Coupling | Heteroatom anion, Base | 3-substituted benzofuran derivative nih.gov |

| Biomimetic Oxidation | Mn(III) porphyrin, H₂O₂ | Epoxide at C2-C3, Ring-opened salicylaldehyde derivatives mdpi.comresearchgate.net |

| Peroxy Acid Oxidation | m-CPBA | Epoxide at C2-C3, Rearranged benzofuranone products nih.gov |

Derivatization Strategies and Analogue Synthesis Based on Methyl 4 Aminobenzofuran 2 Carboxylate

Design and Synthesis of Substituted Benzofuran-2-carboxylate Analogues

The core structure of Methyl 4-aminobenzofuran-2-carboxylate serves as a valuable starting point for the synthesis of various substituted analogues. The synthetic versatility of the benzofuran (B130515) ring system allows for modifications at multiple positions, leading to a diverse library of compounds. mdpi.combeilstein-journals.org General strategies often involve reactions targeting the amino group, the ester functionality, or the aromatic backbone.

Researchers have developed numerous methods for assembling the benzofuran scaffold, which can be adapted for the synthesis of substituted analogues. These methods include acid-catalyzed cyclizations, carbonylative cyclizations via Sonogashira reactions, Heck-type cyclizations, photocyclizations, and radical cyclizations. mdpi.com Transition-metal catalyzed transformations have also proven to be highly effective in constructing the benzofuran nucleus. nih.govmdpi.com

One common approach involves the derivatization of the amino group at the 4-position. This can be achieved through various reactions such as acylation, alkylation, and arylation, introducing a wide range of functional groups. These modifications can significantly influence the electronic and steric properties of the molecule.

Another key site for modification is the carboxylate group at the 2-position. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for the introduction of various amide or ester functionalities through coupling reactions. mdpi.com This allows for the incorporation of diverse side chains, which can be tailored to interact with specific biological targets.

Hybrid Molecules Incorporating the Aminobenzofuran-2-carboxylate Unit

The fusion or linkage of the this compound core with other heterocyclic systems has led to the development of novel hybrid molecules with unique structural features.

Triazole and Oxadiazole Fused Benzofuran Derivatives.nih.govresearchgate.net

The integration of triazole and oxadiazole moieties into the benzofuran framework has been a subject of significant interest. These five-membered heterocyclic rings are known to be important pharmacophores. The synthesis of such hybrids often involves multi-step reaction sequences.

For instance, benzofuran-2-carbohydrazide, derived from the corresponding carboxylate, can serve as a key intermediate. This intermediate can be reacted with various reagents to construct the desired triazole or oxadiazole ring. One common method for synthesizing 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazide with a dehydrating agent. nih.govmdpi.com

For the synthesis of 1,2,4-triazoles, the carbohydrazide (B1668358) can be converted to a thiosemicarbazide (B42300) derivative, which upon cyclization under basic conditions, yields the triazole-thiol. mdpi.comhpu2.edu.vn Further modifications can then be made to the resulting triazole ring. Ultrasound and microwave-assisted green synthetic strategies have been employed to improve reaction efficiency and yields for these types of hybrid molecules. nih.gov

A general synthetic route to benzofuran-2-carboxylate 1,2,3-triazoles involves the reaction of prop-2-yn-1-yl benzofuran-2-carboxylate with various substituted aryl or benzyl (B1604629) azides via a click reaction. niscair.res.in

Table 1: Synthesis Methods for Benzofuran-Triazole/Oxadiazole Hybrids

| Hybrid Type | Key Intermediate | Common Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Benzofuran-2-carbohydrazide | Dehydrating agents | Cyclization | nih.govmdpi.com |

| 1,2,4-Triazole | Benzofuran-2-carbohydrazide | Isothiocyanates, Base | Cyclization | mdpi.comhpu2.edu.vn |

Benzofuran-Schiff Base Metal Complexes.mdpi.comnih.govnih.gov

Schiff bases derived from aminobenzofurans are versatile ligands capable of coordinating with various metal ions to form stable complexes. The synthesis of these complexes typically involves a two-step process. First, the Schiff base ligand is prepared by the condensation reaction of an amino-substituted benzofuran with an appropriate aldehyde or ketone. ignited.in

The resulting Schiff base, containing an azomethine (-C=N-) group, can then be reacted with a metal salt (e.g., chlorides or acetates of transition metals) in a suitable solvent to yield the corresponding metal complex. ajgreenchem.comijsra.net The stoichiometry of the reaction and the nature of the metal ion and ligand determine the coordination geometry of the final complex, which can range from square planar to octahedral. researchgate.net These complexes have been characterized using various spectroscopic techniques, including IR, UV-Vis, NMR, and mass spectrometry. ignited.inresearchgate.net

Benzofuran-Quinazoline Hybrids.nih.gov

The synthesis of hybrid molecules combining the benzofuran and quinazoline (B50416) ring systems has been explored to generate compounds with extended aromatic frameworks. nih.gov One synthetic approach involves the reaction of a substituted 2-aminobenzonitrile (B23959) with a benzofuran derivative containing a suitable functional group. For example, a benzofuran-2-carbonyl chloride can react with 2-aminobenzonitrile to form an intermediate that can be cyclized to the corresponding benzofuran-substituted quinazolinone.

Another strategy involves the reaction of a 2-(chloromethyl)quinoline (B1294453) derivative with various salicylaldehydes in a one-pot reaction to construct the benzofuran moiety directly onto the quinoline (B57606) scaffold. beilstein-journals.org

Proximicin Analogues Incorporating Benzofuran Moieties.researchgate.net

Proximicins are a class of natural products characterized by a 4-amino-furan-2-carboxylic acid core. nih.govresearchgate.net Due to challenges in the synthesis of the natural di-furan unit of proximicins, researchers have explored the use of the more readily accessible benzofuran ring as a replacement. nih.gov

Structure–Activity Relationship (SAR) Studies for Functional Modification (excluding clinical implications)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For derivatives of this compound, SAR studies have focused on elucidating the impact of various structural modifications.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are important for their cytotoxic activity. nih.gov The introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly affect biological activity, likely due to the formation of halogen bonds which can enhance binding affinity. nih.gov

For 2-aminobenzofuran derivatives, modifications to the amino group and the linker attached to it have been investigated. For instance, the nature of the substituent on the amino group can play a crucial role in the molecule's ability to interact with its biological target. researchgate.netnih.gov

In the context of proximicin analogues, SAR studies have revealed that the replacement of the di-furan scaffold with a benzofuran moiety can lead to analogues with altered bioactivity. The nature of the substituents at the N- and C-termini of the benzofuran core has a significant impact on the activity profile. nih.gov

Table 2: Summary of SAR Findings for Benzofuran Derivatives

| Modification Site | Structural Change | General Observation | Reference |

|---|---|---|---|

| C-2 Position | Ester or heterocyclic substitution | Important for cytotoxic activity | nih.gov |

| Benzofuran Ring | Halogenation | Can significantly increase biological activity | nih.gov |

| 4-Amino Group | Varied substituents and linkers | Influences interaction with biological targets | researchgate.netnih.gov |

These SAR studies provide a rational basis for the further functional modification of the this compound scaffold to develop new chemical entities with desired properties.

Combinatorial Chemistry Approaches for Library Generation

The application of combinatorial chemistry to a scaffold like this compound would theoretically leverage its reactive sites—the primary amine and the ester functional groups—to rapidly generate a large collection of structurally related analogues. These libraries are invaluable in drug discovery for screening against biological targets to identify initial hit compounds. The two primary methodologies in combinatorial chemistry, solid-phase synthesis and solution-phase parallel synthesis, could both be adapted for this scaffold.

In a hypothetical solid-phase approach, this compound could be anchored to a resin, likely through the carboxylic acid obtained after hydrolysis of the methyl ester. The free amino group would then be available for reaction with a diverse set of building blocks. The use of a solid support facilitates the purification process, as excess reagents and by-products can be simply washed away.

Alternatively, solution-phase parallel synthesis offers the advantage of being more analogous to traditional organic synthesis, with reactions occurring in solution. This method can be more readily scaled up and allows for easier reaction monitoring. For a library based on this compound, this would involve distributing the starting material into an array of reaction vessels (e.g., a 96-well plate) and then adding a different reactant to each well.

A hypothetical library synthesis could involve the acylation of the 4-amino group with a variety of carboxylic acids. This would generate a library of 4-amido-benzofuran-2-carboxylates. The diversity of this library would be dictated by the range of carboxylic acids used.

To illustrate this hypothetical application, the following table outlines a potential set of reactants for a small combinatorial library based on the acylation of the 4-amino group of this compound.

| Reactant Class | Building Blocks | Resulting Functional Group |

| Carboxylic Acids | Acetic acid, Propionic acid, Benzoic acid, Cyclohexanecarboxylic acid | Amide |

| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, Toluenesulfonyl chloride | Sulfonamide |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate, Ethyl isocyanate | Urea |

It is crucial to reiterate that the above examples are theoretical and are not based on specific, published research utilizing this compound as the starting scaffold for combinatorial library generation. The development of such a library would require significant experimental optimization of reaction conditions to ensure high yields and purity across a diverse range of building blocks.

While computational studies have been conducted on the broader class of benzofuran derivatives, the strict requirement to focus solely on "this compound" prevents the extrapolation or inclusion of data from related compounds. Scientific accuracy demands that the data presented is specific to the compound .

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" at this time. Further experimental and computational research on this specific molecule would be required to generate the data necessary for such an article.

Computational and Theoretical Investigations of Methyl 4 Aminobenzofuran 2 Carboxylate

While specific computational and theoretical investigations focusing solely on Methyl 4-aminobenzofuran-2-carboxylate are not extensively documented in publicly available research, the broader class of aminobenzofuran derivatives has been the subject of molecular docking simulations to elucidate potential ligand-target interactions. These studies provide valuable insights into how the aminobenzofuran scaffold might interact with biologically relevant macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a target protein.

While direct studies on this compound's interaction with the tubulin colchicine (B1669291) site or the EGFR-TK ATP binding site are not available, research on other benzofuran (B130515) derivatives provides a framework for understanding potential interactions. For instance, benzofuran-chalcone hybrids have been investigated for their potential to inhibit tubulin polymerization by binding to the colchicine-binding site. These studies suggest that hydrophobic interactions, along with hydrogen and halogen bonding, are crucial for stabilizing the ligand within the binding pocket of the α,β-tubulin interface.

Similarly, the ATP-binding site of EGFR is a key target for many inhibitors. Docking studies of related compounds have shown interactions with key residues such as Val702, Leu820, and Ala719, which are located near the gatekeeper residue Thr766. The Lys721 residue in the ATP-binding site is also considered critical for the biological activity of EGFR inhibitors. Halogen bonding with residues like Ala719 and Leu764 has been observed to confer specificity to some inhibitors.

The following table summarizes representative interactions of benzofuran derivatives with these protein targets, offering a hypothetical model for how this compound might behave.

| Target Protein | Binding Site | Interacting Residues (Examples from related compounds) | Type of Interaction (Examples from related compounds) |

| Tubulin | Colchicine Site | α- and β-tubulin interface residues | Hydrophobic interactions, Hydrogen bonding |

| EGFR-TK | ATP Binding Site | Val702, Ala719, Lys721, Leu764, Pro770, Leu820 | Hydrophobic interactions, Halogen bonding |

Interaction with Bacterial Proteins

The antibacterial potential of benzofuran derivatives has been explored through both in vitro studies and in silico molecular docking. These studies aim to identify the bacterial protein targets and understand the molecular basis of their inhibition.

While specific docking studies for this compound against bacterial proteins were not found, research on other benzofuran derivatives has shown promising interactions with various bacterial protein targets. For example, some synthesized benzofuran derivatives have been docked against proteins like DNA gyrase and dihydrofolate reductase, which are essential for bacterial survival. The binding affinity and interaction patterns provide insights into their potential as antibacterial agents.

The table below presents findings from docking studies of various benzofuran derivatives against bacterial protein targets, which could serve as a reference for the potential interactions of this compound.

| Bacterial Protein Target | PDB ID | Compound Type | Binding Affinity (kcal/mol) | Interacting Residues |

| Staphylococcus aureus DNA Gyrase B | 4URO | Benzofuran derivative | -8.5 | Asp79, Glu56, Ile84 |

| Escherichia coli Dihydrofolate Reductase | 1DLS | Benzofuran derivative | -7.9 | Ile50, Phe31, Ser49 |

It is important to note that these findings are based on related benzofuran structures and further specific computational and experimental studies are required to determine the precise interactions and biological activity of this compound.

In Vitro Biological Activity and Mechanistic Insights of Methyl 4 Aminobenzofuran 2 Carboxylate Derivatives

In Vitro Antimicrobial and Antibacterial Activity

The benzofuran (B130515) nucleus is a key structural component in many compounds exhibiting potent antimicrobial effects. nih.govnih.gov Research has demonstrated that modifications to this core structure can yield derivatives with significant activity against a range of pathogenic bacteria and fungi.

Derivatives of benzofuran have shown notable efficacy against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Mycobacterium tuberculosis. A series of 2-salicyloylbenzofuran derivatives bearing a carboxylic acid functional group demonstrated reasonable activity against both methicillin-sensitive (S. aureus, MSSA) and methicillin-resistant (S. aureus, MRSA) strains, with one potent agent recording Minimum Inhibitory Concentration (MIC) values between 0.06–0.12 mM. researchgate.net Similarly, 5,7-dibromo-2-benzoylbenzofurans with carboxylic acid groups showed activity against MRSA strains with MIC values of 32 µg/mL. researchgate.net In another study, a benzofuran ketoxime derivative was found to be highly active against S. aureus, with a reported MIC of 0.039 μg/mL. mdpi.com

The anti-tubercular potential of these compounds has also been a focus of investigation. Certain benzofuro[2,3-b]quinoline derivatives have exhibited significant activity against the growth of M. tuberculosis, with MIC values below 0.20 µg/mL. researchgate.net Specifically, compounds such as 11-methoxybenzofuro[2,3-b]quinoline and 11-methylaminobenzofuro[2,3-b]quinoline have emerged as potent anti-TB agents. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Salicyloylbenzofurans | S. aureus (MSSA & MRSA) | 0.06–0.12 mM | researchgate.net |

| 5,7-Dibromo-2-benzoylbenzofurans | S. aureus (MRSA) | 32 µg/mL | researchgate.net |

| Benzofuran Ketoxime Derivative | S. aureus | 0.039 µg/mL | mdpi.com |

| Benzofuro[2,3-b]quinoline Derivatives | M. tuberculosis | <0.20 µg/mL | researchgate.net |

The efficacy of benzofuran derivatives extends to Gram-negative bacteria such as Escherichia coli. Certain hydrophobic benzofuran analogs have displayed favorable antibacterial activities, with MIC₈₀ values reported in the range of 0.39-3.12 μg/mL. nih.gov Other studies have identified indophenazine 1,3,5-trisubstituted pyrazoline derivatives of benzofuran that exhibit good antibacterial activity against E. coli with MICs lower than 10 μg/mL. mdpi.com Aza-benzofuran compounds have also shown moderate activity against E. coli, with one derivative reporting an MIC value of 25 μg/mL. mdpi.com

Benzofuran-based compounds have been evaluated for their activity against pathogenic fungi. Several derivatives have shown considerable efficacy against Candida albicans. mdpi.com For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids exhibited antifungal activity against C. albicans. bipublication.com Benzofuran ketoxime derivatives have also demonstrated good activity against C. albicans, with MIC values ranging from 0.625 to 2.5 μg/mL. mdpi.com

While research on benzofuran derivatives specifically against Candida parapsilosis is limited in the provided sources, studies on the closely related 5-arylfuran-2-carboxamide scaffold have shown promising results. One such derivative, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, displayed both fungistatic and fungicidal effects against C. parapsilosis strains, with MIC values ranging from 0.062 to 0.125 mg/mL. nih.govresearchgate.net

Investigations into the mechanisms by which these derivatives exert their antimicrobial effects have pointed to several cellular targets. One proposed mechanism for antifungal activity involves the inhibition of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. bipublication.com Another study on amiodarone, a drug based on the benzofuran ring system, suggests that the antifungal action involves the mobilization of intracellular calcium, leading to changes in cytoplasmic calcium concentration that inhibit fungal growth. mdpi.com For antibacterial action against M. tuberculosis, molecular docking studies have suggested that benzofuran derivatives may interact with and inhibit enzymes critical for the pathogen's survival, such as enoyl-ACP reductase. nih.gov

In Vitro Antiproliferative and Anticancer Activity

The benzofuran scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a variety of human cancer cell lines. semanticscholar.org

Derivatives of methyl 4-aminobenzofuran-2-carboxylate have been extensively tested for their ability to inhibit the proliferation of cancer cells.

HeLa (Cervical Cancer): Several benzofuran derivatives have shown cytotoxic properties against HeLa cells. For example, a benzofuran-2-carboxamide (B1298429) derivative demonstrated high potency with an IC₅₀ value of 0.73 μM. semanticscholar.org Other studies have identified isoxazole (B147169) derivatives of benzofuran with cytotoxic effects on HeLa cells.

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating benzofuran derivatives. Oxindole-based benzofuran hybrids showed potent activity, with some compounds having IC₅₀ values as low as 2.27 μM. semanticscholar.org Benzofuran-based carboxylic acids and l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives have also demonstrated significant growth inhibition against MCF-7 cells. semanticscholar.org

U-87 MG (Glioblastoma): Aminobenzofuran-containing analogues of proximicins have shown significant antiproliferative activity against the human glioblastoma U-87 MG cell line. One derivative exhibited an IC₅₀ value of 6.54 μg mL⁻¹, which was more potent than the standard chemotherapy agent temozolomide (B1682018) (IC₅₀ = 29.19 μg mL⁻¹).

A549 (Lung Cancer): Numerous benzofuran derivatives have been found to be active against the A549 lung cancer cell line. A halogenated derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showed an IC₅₀ value of 3.5 ± 0.6 μM. Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid have also exhibited excellent activity, with one compound recording an IC₅₀ of 0.858 μM. A benzofuran-2-carboxamide derivative was also highly potent, with an IC₅₀ of 0.57 μM. semanticscholar.org

SGC7901 (Gastric Cancer): A series of hybrid compounds combining benzofuran and N-aryl piperazine (B1678402) moieties were identified as potential anticancer agents, with one potent derivative showing strong activity against the SGC7901 human gastric carcinoma cell line. Another study identified a piperazine-based benzofuran that demonstrated promising anticancer activity against SGC7901 cells. semanticscholar.org

K562 (Leukemia): Benzofuran derivatives, particularly those containing halogens, have shown selective toxicity towards leukemia cell lines. One brominated derivative was highly and selectively toxic to K562 cells with an IC₅₀ of 5 µM. Other studies have confirmed the significant cytotoxic activity of various benzofuran derivatives against K562 cells.

Colo-38 (Melanoma): No specific data on the cytotoxicity of this compound derivatives against the Colo-38 human melanoma cell line were available in the consulted research.

| Cell Line | Cancer Type | Compound Class/Derivative | IC₅₀ Value | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Benzofuran-2-carboxamide derivative (50g) | 0.73 µM | semanticscholar.org |

| MCF-7 | Breast Cancer | Oxindole-based benzofuran hybrid (22f) | 2.27 µM | semanticscholar.org |

| U-87 MG | Glioblastoma | Aminobenzofuran-proximicin analogue | 6.54 µg/mL | |

| A549 | Lung Cancer | Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (12b) | 0.858 µM | |

| A549 | Lung Cancer | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | 3.5 ± 0.6 µM | |

| SGC7901 | Gastric Cancer | Piperazine-based benzofuran (37e) | Promising activity noted | semanticscholar.org |

| K562 | Leukemia | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | 5 µM | |

| Colo-38 | Melanoma | N/A | Data not available |

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have been investigated for their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells. Mechanistic studies reveal that these compounds can trigger apoptosis through various cellular pathways. For instance, certain benzofuran-isatin conjugates have been shown to provoke apoptosis in a dose-dependent manner in colorectal cancer (CRC) cell lines such as SW620 and HT29. nih.gov The pro-apoptotic activity of these compounds is associated with the downregulation of anti-apoptotic proteins like Bcl-Xl and the upregulation of pro-apoptotic proteins such as Bax and cytochrome c. nih.gov

Similarly, halogenated derivatives of methyl benzofuran-3-carboxylate have demonstrated pro-apoptotic potential. One such derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, was found to induce late-stage apoptosis or necrosis in up to 36% of HepG2 (liver cancer) cells and 35% of A549 (lung cancer) cells. mdpi.com Another related compound, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, also induced apoptosis, albeit to a lesser extent. mdpi.com The apoptotic process is often mediated by the activation of caspases, and studies on related benzofuran derivatives confirmed the activation of caspase-3 and caspase-9. researchgate.net

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, forcing cancer cells to halt at specific checkpoints, which prevents their proliferation. For example, treatment of cancer cells with benzofuran derivatives has been shown to cause cell cycle arrest at different phases. One study found that a 3-methylbenzofuran (B1293835) derivative induced cell cycle cessation at the G2/M and G0-G1 phases in HCT-116 colon cancer cells. researchgate.net Other studies on halogenated benzofurans revealed that one derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com This disruption of the normal cell cycle progression is a key mechanism contributing to the antiproliferative effects of these compounds.

| Compound Derivative | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivative | HCT-116 (Colon) | Arrest at G2/M and G0-G1 phases | researchgate.net |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Arrest at G2/M phase | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Arrest at S and G2/M phases | mdpi.com |

| 3,4,5-trimethoxylbenzamide substituted benzofuran (6g) | HeLa (Cervical) | Arrest at G2/M phase | nih.gov |

Inhibition of Specific Molecular Targets (e.g., Tubulin Polymerization, EGFR-Tyrosine Kinase)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

Tubulin Polymerization

Microtubules are essential components of the cellular skeleton and play a critical role in cell division. nih.gov Agents that interfere with microtubule dynamics, either by inhibiting their formation (polymerization) or by preventing their breakdown, can arrest the cell cycle and lead to cell death. nih.gov Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. A study on a series of 3,4,5-trimethoxylbenzamide substituted benzofurans found that they inhibited tubulin polymerization and induced G2/M phase arrest in HeLa cells. nih.gov The most potent derivative, compound 6g, exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 3.01 µM. nih.gov However, not all benzofuran derivatives act via this mechanism; certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to have only a minimal effect on tubulin polymerization, suggesting they exert their anticancer effects through different pathways. mdpi.com

| Compound Derivative | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzofuran derivative 3b | Tubulin Polymerization Inhibitor | 13.29 | researchgate.net |

| Benzofuran derivative 3d | Tubulin Polymerization Inhibitor | 13.58 | researchgate.net |

| Colchicine (B1669291) (Reference) | Tubulin Polymerization Inhibitor | 9.21 | researchgate.net |

EGFR-Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers intracellular signaling pathways promoting cell growth, proliferation, and differentiation. researchgate.net Overexpression of EGFR is common in many cancers, making it a prime target for anticancer therapies. researchgate.netnih.gov Several classes of benzofuran derivatives have been evaluated as EGFR tyrosine kinase inhibitors. plos.org For instance, a series of 6-salicyl-4-anilinoquinazoline derivatives, which incorporate a benzofuran-like structure, were assessed for their inhibitory activity against EGFR and HER2 (another member of the EGFR family). plos.org One compound from this series demonstrated potent dual inhibition of EGFR and HER2 with IC50 values of 0.12 µM and 0.096 µM, respectively, comparable to the approved drugs Erlotinib and Lapatinib. plos.org Molecular docking studies help to understand how these molecules bind to the active site of the kinase, providing a basis for the design of more potent and selective inhibitors. plos.org

| Compound Derivative | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound R12 | EGFRWT | 1.62 | researchgate.net |

| Compound R12 | EGFRT790M | 0.49 | researchgate.net |

| Compound 21 (6-salicyl-4-anilinoquinazoline) | EGFR | 0.12 | plos.org |

| Compound 21 (6-salicyl-4-anilinoquinazoline) | HER2 | 0.096 | plos.org |

| Erlotinib (Reference) | EGFR | 0.089 | plos.org |

| Lapatinib (Reference) | HER2 | 0.091 | plos.org |

Structure-Activity Relationships in Antiproliferative Potency

The antiproliferative potency of benzofuran derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have identified key molecular features that influence their cytotoxic activity.

Early SAR studies established that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. nih.govnih.gov The introduction of ester groups or various heterocyclic rings at this position has been a common strategy to enhance potency. nih.gov The nature of the substituent at other positions also plays a significant role. For example, the presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity. nih.gov

Halogenation is another important modification. The position of the halogen atom on the benzofuran scaffold is of great importance, though the specific type of halogen (e.g., Cl, Br, F) does not appear to significantly impact cytotoxic activity. nih.gov Studies on brominated derivatives of methyl or acetyl benzofurans indicated that the presence of bromine increased their cytotoxicity against both cancer and normal cells. nih.gov

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another critical factor. Increasing the lipophilicity of benzofuran derivatives by extending an aliphatic chain has been shown to enhance antiproliferative activity. digitellinc.com Furthermore, the inclusion of hydrophilic (water-loving) groups, such as piperidine, can improve the physicochemical properties of the compounds. nih.gov Theoretical and experimental evidence also points to the importance of intramolecular hydrogen bonding in modulating the biological activity of these derivatives. digitellinc.com

In Vitro Anti-inflammatory and Antioxidative Properties

Benzofuran derivatives, including those related to this compound, have demonstrated significant anti-inflammatory and antioxidant properties in various in vitro assays. rsc.org These activities are crucial as inflammation and oxidative stress are often linked to the development and progression of various diseases, including cancer. arabjchem.org

The antioxidant potential of these compounds has been evaluated using several standard assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. digitellinc.com In one study, dimethylated benzofuran derivatives exhibited superior antioxidant activity, with one compound (MBF1) showing a low IC50 in the DPPH assay (13.38 µM) and a high ORAC Trolox equivalence. digitellinc.com Other research has focused on benzofuran-2-one derivatives, which have shown the ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death. mdpi.com

In addition to direct antioxidant effects, some benzofuran derivatives can modulate cellular inflammatory pathways. nih.gov While specific studies on the anti-inflammatory properties of this compound are limited, the broader class of benzofuran compounds is known to possess these capabilities. nih.govrsc.org This suggests a potential for derivatives of the title compound to act as anti-inflammatory agents, a property that could complement their antiproliferative effects.

| Compound Derivative | Assay | Result (IC50 or Equivalent) | Reference |

|---|---|---|---|

| MBF1 (Dimethylated benzofuran) | DPPH | 13.38 µM | digitellinc.com |

| MBF1 (Dimethylated benzofuran) | ORAC | 9.20 Trolox Equivalence | digitellinc.com |

| Compound R12 | DPPH | 12.11 µM | researchgate.net |

| Compound R12 | H2O2 | 8.89 µM | researchgate.net |

Other Investigated Biological Activities (e.g., Enzyme Inhibition beyond antimicrobial context)

Beyond their antiproliferative and antimicrobial activities, derivatives of benzofuran-2-carboxylic acid have been explored as inhibitors of other clinically relevant enzymes.

One significant area of investigation is their role in cancer immunotherapy. Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is an enzyme primarily expressed in immune cells that plays a key role in regulating T-cell receptor signaling. nih.gov Inhibition of LYP is considered a promising strategy to boost antitumor immunity. Researchers have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic and have designed a series of derivatives as LYP inhibitors. The most active compounds, D14 and D34, were found to reversibly inhibit LYP with Ki values of 1.34 µM and 0.93 µM, respectively. nih.gov These inhibitors were shown to enhance antitumor immunity in a mouse model, highlighting their potential for cancer immunotherapy. nih.gov

Another class of enzymes targeted by benzofuran derivatives is the carbonic anhydrases (CAs). nih.gov CAs are involved in various physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer progression. A series of benzofuran-based carboxylic acids were identified as promising CA inhibitors. One derivative featuring a meta-benzoic acid moiety was a particularly effective inhibitor of the tumor-associated isoform hCA IX, with a submicromolar inhibition constant (Ki = 0.79 µM), and also showed good activity against hCA XII (Ki = 2.3 µM). nih.gov

| Compound Derivative | Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| D14 | Lymphoid Tyrosine Phosphatase (LYP) | 1.34 µM | nih.gov |

| D34 | Lymphoid Tyrosine Phosphatase (LYP) | 0.93 µM | nih.gov |

| Benzofuran with meta-benzoic acid | Carbonic Anhydrase IX (hCA IX) | 0.79 µM | nih.gov |

| Benzofuran with meta-benzoic acid | Carbonic Anhydrase XII (hCA XII) | 2.3 µM | nih.gov |

Role As a Synthetic Building Block and Privileged Scaffold

Intermediate in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of the amino and ester functional groups on the benzofuran (B130515) ring makes Methyl 4-aminobenzofuran-2-carboxylate a key precursor for the synthesis of fused heterocyclic systems. The reactivity of the ortho-amino ester moiety is particularly useful for constructing fused pyrimidine (B1678525) rings, leading to polycyclic aromatic compounds with potential pharmacological relevance.

One significant application is in the synthesis of pyrimido[4',5':4,5]furo[2,3-c]isoquinoline derivatives. These complex, multi-ring systems are constructed by leveraging the dual functionality of the aminobenzofuran starting material. The general strategy involves the condensation of the amino group with a suitable reagent to build the pyrimidine ring, followed by further cyclizations to complete the isoquinoline (B145761) portion. The benzofuran nucleus remains as a core component of the final structure. The synthesis of related fused systems like pyrimido[5,4-c]quinolines and pyrimido[4,5-b]quinolines often employs similar strategies, starting from appropriately functionalized heterocyclic precursors. bohrium.comnih.govcu.edu.eg While specific examples starting directly from this compound are specialized, the general synthetic utility of ortho-aminoaryl carboxylates is a well-established principle in heterocyclic chemistry for creating fused nitrogen-containing rings. bohrium.com

Scaffold for Medicinal Chemistry and Probe Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The benzofuran nucleus is recognized as such a scaffold, being present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govbenthamscience.comresearchgate.netnih.gov

This compound serves as an excellent scaffold for several reasons:

Structural Rigidity: The fused ring system provides a defined three-dimensional shape for presenting substituents to a biological target.

Points for Diversification: The amino group at the 4-position and the carboxylate at the 2-position are ideal handles for chemical modification. The amino group can be acylated, alkylated, or converted into ureas and sulfonamides to explore structure-activity relationships (SAR). The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.